![molecular formula C17H19NO B15171748 (Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone CAS No. 917906-12-8](/img/structure/B15171748.png)
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone: is a complex organic compound characterized by its bicyclic structure and indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone typically involves multiple steps, starting with the formation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions for this step include the use of a Lewis acid catalyst and heating to promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group to form alcohols.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the bicyclic structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed
Oxidation: : Oxidation of the indole ring can lead to the formation of indole-2-carboxylic acids.
Reduction: : Reduction of the carbonyl group can yield secondary alcohols.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : The compound can be used as a probe to study biological systems, particularly those involving indole derivatives.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: : The compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety, in particular, is known to interact with various receptors and enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone: can be compared to other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-ol: : This compound has a similar bicyclic structure but lacks the indole moiety.
1-Methyl-1H-indole-2-carboxylic acid: : This compound has an indole ring but lacks the bicyclic structure.
The uniqueness of This compound lies in its combination of the bicyclic heptane core and the indole ring, which provides it with distinct chemical and biological properties.
Propiedades
Número CAS |
917906-12-8 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl-(1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C17H19NO/c1-18-15-5-3-2-4-13(15)10-16(18)17(19)14-9-11-6-7-12(14)8-11/h2-5,10-12,14H,6-9H2,1H3 |
Clave InChI |
DTZXLWXWBZZOGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C(=O)C3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


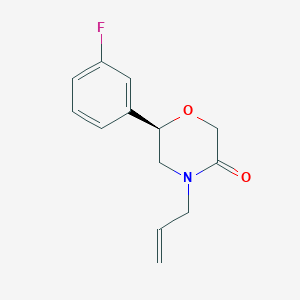
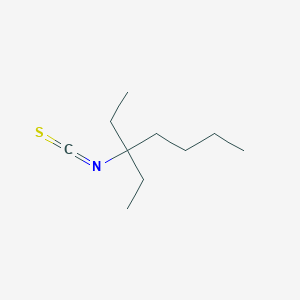
![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)
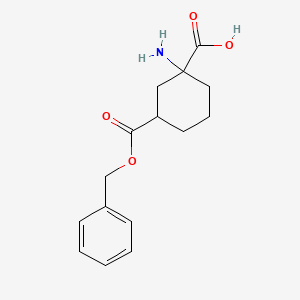
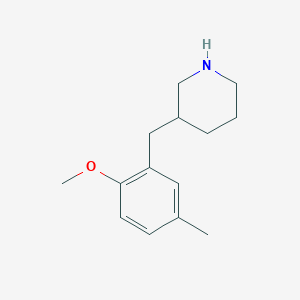
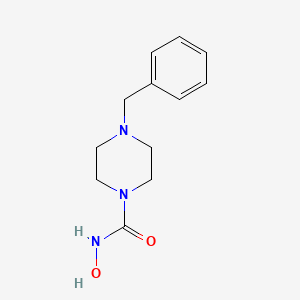
![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
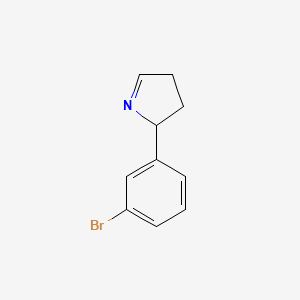
![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)

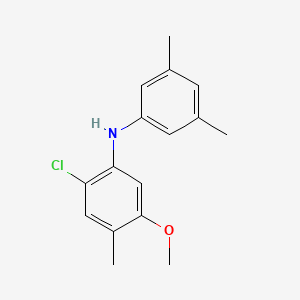
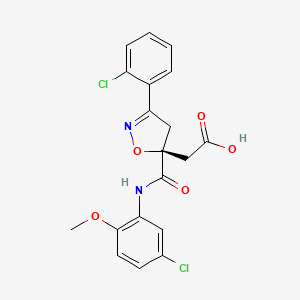
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
